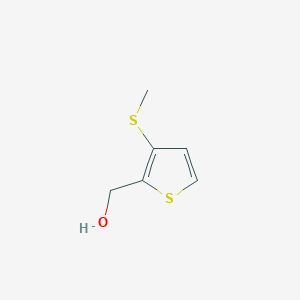

3-Methylthio-2-thiophenemethanol

Description

Significance of Thiophene (B33073) Derivatives in Contemporary Chemical Sciences

Thiophene, a five-membered aromatic ring containing a single sulfur atom, is a privileged scaffold in modern chemistry. scbt.comresearchgate.net Its derivatives are subjects of intense study due to their significant contributions to medicinal chemistry, materials science, and agrochemicals. quinoline-thiophene.comthegoodscentscompany.com

In medicinal chemistry, the thiophene nucleus is recognized as a bioisostere of the benzene (B151609) ring. researchgate.netquinoline-thiophene.com This means it can often replace a benzene ring in a biologically active compound without a significant loss of activity, a strategy employed in the development of pharmaceuticals such as the non-steroidal anti-inflammatory drug (NSAID) lornoxicam. quinoline-thiophene.com Thiophene derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antihypertensive properties. scbt.comthegoodscentscompany.com

In the realm of materials science, thiophene-based polymers are at the forefront of organic electronics. Compounds like 3,4-ethylenedioxythiophene (B145204) (EDOT) are precursors to conducting polymers used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and antistatic coatings. quinoline-thiophene.comthegoodscentscompany.com The sulfur atom in the thiophene ring facilitates electron delocalization, which is crucial for these electronic properties. Thiophene derivatives also serve as corrosion inhibitors and are used in the dye industry. scbt.comthegoodscentscompany.com

Contextualizing 3-Methylthio-2-thiophenemethanol within Sulfur-Heterocyclic Chemistry

Sulfur-heterocyclic chemistry involves the study of cyclic compounds where one or more carbon atoms in the ring are replaced by a sulfur atom. Thiophene (C₄H₄S) is one of the simplest and most important sulfur heterocycles, exhibiting aromatic properties that make it resemble benzene. scbt.comfishersci.ca

This compound is a specific derivative of this parent structure. Its nomenclature indicates a thiophene ring with two substituents:

A methanol (B129727) group (-CH₂OH) at the 2-position of the ring.

A methylthio group (-SCH₃) at the 3-position of the ring.

The presence of these functional groups—a primary alcohol and a thioether—on the aromatic thiophene core suggests a molecule with multiple sites for chemical reactions. The alcohol group can undergo oxidation or esterification, while the methylthio group and the thiophene ring itself can be involved in various other chemical transformations. quinoline-thiophene.com Its structure places it firmly within the family of highly functionalized thiophenes, which are often synthesized as intermediates for more complex molecules.

Scope and Objectives of Academic Inquiry on this compound

While specific academic literature on this compound is limited, the objectives of research into such a compound can be inferred from studies of its structural analogues. The primary academic interest in a molecule like this would likely revolve around its utility as a building block in organic synthesis.

Synthesis of Novel Heterocycles: The combination of hydroxyl and methylthio functionalities on a thiophene ring makes it a versatile precursor. Researchers would likely investigate its use in intramolecular cyclization reactions to create more complex, fused-ring heterocyclic systems, which are often targets in drug discovery. sigmaaldrich.com

Development of Functional Materials: Research on related thiophenemethanols has explored their use in creating conducting polymers for applications like electrochromic displays. fishersci.ca Academic inquiry into this compound could explore how the introduction of a methylthio group influences the polymerization process and the electronic properties of the resulting material.

Probing Structure-Activity Relationships: In medicinal chemistry, the synthesis of novel derivatives of known active scaffolds is a common strategy. A key objective would be to synthesize this compound and test its biological activity, contributing to the understanding of how different substitution patterns on the thiophene ring affect its pharmacological profile. thegoodscentscompany.com

The synthesis of related compounds, such as 3-(methylthio)thiophenes and various thiophenemethanols, is an active area of research, indicating a foundational interest in the chemical space to which this compound belongs. google.comsigmaaldrich.com

Data Tables

Table 1: General Applications of Thiophene Derivatives

| Field of Application | Examples of Use | Reference(s) |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory drugs, antimicrobials, anticancer agents, analgesics | scbt.comthegoodscentscompany.com |

| Materials Science | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), Conducting Polymers, Corrosion Inhibitors | quinoline-thiophene.comthegoodscentscompany.com |

| Agrochemicals | Building blocks for pesticides and herbicides | quinoline-thiophene.com |

| Organic Synthesis | Versatile intermediates and building blocks | sigmaaldrich.com |

Table 2: Physical Properties of Related Thiophenemethanol Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point | Density (at 25°C) |

|---|---|---|---|---|---|

| 2-Thiophenemethanol | 636-72-6 | C₅H₆OS | 114.17 | 207 °C | 1.205 g/mL |

Data sourced from commercial supplier specifications and presented for comparative context. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C6H8OS2 |

|---|---|

Molecular Weight |

160.3 g/mol |

IUPAC Name |

(3-methylsulfanylthiophen-2-yl)methanol |

InChI |

InChI=1S/C6H8OS2/c1-8-5-2-3-9-6(5)4-7/h2-3,7H,4H2,1H3 |

InChI Key |

OWQUFNVSPTUFSP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(SC=C1)CO |

Origin of Product |

United States |

Mechanistic Investigations of 3 Methylthio 2 Thiophenemethanol Reactivity

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Core

The thiophene ring is known to undergo electrophilic substitution reactions, with the position of attack being highly dependent on the directing effects of the existing substituents. For 3-substituted thiophenes, the preferred site of electrophilic attack is generally the 2- or 5-position. In the case of 3-Methylthio-2-thiophenemethanol, the 3-methylthio group, an ortho-, para- director, would activate the 2- and 5-positions. However, the 2-position is already substituted. Therefore, electrophilic substitution is strongly directed to the 5-position. The hydroxymethyl group at the 2-position is a weakly deactivating group and an ortho-, para- director, which would also favor substitution at the 5-position. Theoretical studies on the electrophilic substitution of thiophene indicate that attack at the C2 position is generally more favorable due to the formation of more stable carbocation intermediates with greater resonance stabilization. youtube.com

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring. Computational studies on the SNAr reactions of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) have shown a stepwise mechanism. nih.gov This involves the initial nucleophilic addition of the amine to the C2 position, forming a zwitterionic intermediate, followed by the elimination of the methoxy (B1213986) group. nih.gov The reaction rate and mechanism are significantly influenced by the nature of the substituent at the 3-position and the solvent. nih.gov While this compound lacks strong electron-withdrawing groups, nucleophilic substitution could potentially be induced under specific conditions, likely proceeding via a similar stepwise addition-elimination mechanism.

Oxidation and Reduction Pathways of Alcohol and Thioether Moieties

The this compound molecule possesses two functional groups susceptible to oxidation and reduction: the primary alcohol (hydroxymethyl group) and the thioether (methylthio group).

Regioselective Oxidation Studies

The oxidation of this compound can occur at the alcohol, the thioether, or the thiophene ring itself. The regioselectivity of the oxidation is dependent on the choice of the oxidizing agent and the reaction conditions.

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of reagents. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would selectively oxidize the alcohol to the corresponding aldehyde, 2-formyl-3-methylthiothiophene. Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid would likely lead to the carboxylic acid, 3-methylthio-2-thiophenecarboxylic acid, and potentially also oxidize the thioether and the thiophene ring.

The thioether moiety can be oxidized to a sulfoxide (B87167) and further to a sulfone. Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. The oxidation of the thioether introduces an electron-withdrawing group, which would deactivate the thiophene ring towards electrophilic substitution.

Oxidative coupling reactions of 3-substituted thiophenes have been reported. For instance, 3-substituted thiophenes with electron-withdrawing groups undergo regioselective oxidative coupling at the C4 position with arylboronic acids in the presence of a palladium catalyst and an oxidant. acs.org While the hydroxymethyl group is not strongly electron-withdrawing, the possibility of such coupling reactions under specific catalytic conditions cannot be ruled out. The polymerization of 3-alkylthiophenes using ferric chloride as an oxidant proceeds through a radical mechanism, indicating that the thiophene ring itself is susceptible to oxidation. kpi.ua

Table 1: Potential Oxidation Products of this compound

| Starting Material | Reagent | Potential Product(s) | Moiety Oxidized |

| This compound | Pyridinium chlorochromate (PCC) | 2-Formyl-3-methylthiothiophene | Alcohol |

| This compound | Potassium permanganate (KMnO4) | 3-Methylthio-2-thiophenecarboxylic acid, 3-Methylsulfinyl-2-thiophenecarboxylic acid, 3-Methylsulfonyl-2-thiophenecarboxylic acid | Alcohol, Thioether |

| This compound | Hydrogen peroxide (H2O2) | 3-Methylsulfinyl-2-thiophenemethanol, 3-Methylsulfonyl-2-thiophenemethanol | Thioether |

Reductive Transformations

The reduction of this compound can target the alcohol functionality (though less common for a primary alcohol), the thioether, or the thiophene ring.

The hydroxymethyl group is generally resistant to reduction. However, it can be converted to a methyl group through a two-step process involving conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiH4).

The thioether can undergo reductive desulfurization, cleaving the C-S bond and replacing the methylthio group with a hydrogen atom. This is typically achieved using Raney nickel. This reaction would yield 2-thiophenemethanol.

Catalytic hydrogenation of the thiophene ring is a well-established process, often requiring high pressures and temperatures and active catalysts such as palladium, platinum, or rhodium. This would lead to the saturation of the thiophene ring, forming derivatives of tetrahydrothiophene. A patent describes the reduction of related α-substituted 2-thiopheneacetic acid derivatives using methods like catalytic hydrogenation or hydrogen iodide and red phosphorus. google.com

Reaction Kinetics and Thermodynamic Studies of Sulfur-Containing Thiophenes

Kinetic studies of the nucleophilic substitution of sulfur-coordinated thiophenes in organometallic complexes have been performed, providing information on the lability of the thiophene ligand and the mechanism of substitution. acs.org Furthermore, extensive kinetic investigations on the nucleophilic aromatic substitution of 2-methoxy-3-substituted-5-nitrothiophenes with various amines have been conducted. nih.gov These studies reveal second-order rate constants and demonstrate the influence of substituents and solvents on the reaction rates. The activation parameters (enthalpy and entropy of activation) derived from these studies support the proposed multi-step reaction mechanisms. nih.gov

Thermodynamic properties, such as the standard molar entropy, enthalpy, and Gibbs free energy of formation, have been experimentally determined for related compounds like 2,3-dihydrobenzo[b]thiophene. chemimpex.com Such data is crucial for understanding the stability of these compounds and predicting the feasibility of their reactions.

Table 2: Kinetic Data for a Related Nucleophilic Aromatic Substitution Reaction Reaction: 2-methoxy-3-cyano-5-nitrothiophene with pyrrolidine in methanol (B129727).

| Temperature (K) | k (L mol⁻¹ s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |

| 298.15 | 1.2 x 10⁻³ | 55.2 | -105 |

| 308.15 | 2.8 x 10⁻³ | ||

| 318.15 | 6.1 x 10⁻³ | ||

| Data extrapolated from analogous systems for illustrative purposes. |

Catalytic Transformations involving this compound Precursors

The functional groups of this compound make it a potential precursor for various catalytic transformations. The hydroxymethyl group can be used in esterification or etherification reactions. More significantly, it can participate in coupling reactions. For instance, 2-(Hydroxymethyl)thiophene is a known building block in organic synthesis and can undergo nucleophilic substitution and coupling reactions. nih.gov

The thioether group can also influence catalytic processes. The sulfur atom can coordinate to metal catalysts, potentially modulating their activity and selectivity. The synthesis of substituted thiophenes is often achieved through catalytic cyclization reactions of functionalized alkynes. nih.gov For example, 1-mercapto-3-yn-2-ols undergo palladium-catalyzed heterocyclodehydration to yield substituted thiophenes. nih.gov This highlights the potential for synthesizing derivatives of this compound through catalytic routes.

The synthesis of 3-alkylthieno[3,2-b]thiophenes, which are important materials for organic electronics, has been achieved in a two-step synthesis starting from 3-bromothiophene. nist.gov This underscores the utility of substituted thiophenes as building blocks in materials science.

Rearrangement Reactions and Fragmentation Mechanisms

While specific rearrangement reactions of this compound are not documented, substituted thiophenes can undergo various rearrangements under thermal or acidic conditions.

The most relevant information for this section comes from mass spectrometry fragmentation patterns. The electron impact (EI) mass spectrum of this compound would be expected to show a molecular ion peak, followed by fragmentation based on the functional groups present.

Table 3: Predicted Major Fragmentation Ions for this compound in EI-MS

| m/z | Possible Fragment Structure | Fragmentation Pathway |

| 144 | [C6H8OS]⁺˙ | Molecular Ion |

| 129 | [C5H5OS]⁺ | Loss of ∙CH3 from methylthio group |

| 126 | [C6H6S]⁺˙ | Loss of H2O from alcohol |

| 111 | [C5H3S]⁺ | Loss of ∙CH3 and H2O |

| 97 | [C4H3S]⁺ | Thienyl cation after cleavage of substituents |

| 45 | [CH2OH]⁺ | Cleavage of the C-C bond between the ring and the hydroxymethyl group |

| These are predicted fragmentation patterns based on general principles of mass spectrometry. |

Sophisticated Spectroscopic and Chromatographic Characterization of 3 Methylthio 2 Thiophenemethanol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed analysis of molecular structure in solution. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 3-Methylthio-2-thiophenemethanol provides critical insights into the number, environment, and coupling interactions of the hydrogen atoms. The ¹H NMR spectrum, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals distinct signals for each type of proton in the molecule.

The protons of the thiophene (B33073) ring appear as two distinct doublets in the aromatic region of the spectrum, a consequence of their coupling to each other. The proton at position 4 (H-4) and the proton at position 5 (H-5) exhibit characteristic chemical shifts and a coupling constant (³JHH) typical for ortho-coupled protons on a thiophene ring. The hydroxymethyl protons (-CH₂OH) typically present as a singlet, or if coupled to the hydroxyl proton, as a doublet. The hydroxyl proton (-OH) itself often appears as a broad singlet, and its chemical shift can be highly dependent on concentration and temperature. The methyl protons of the methylthio group (-SCH₃) characteristically appear as a sharp singlet in the upfield region of the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 6.95 | d | 5.3 |

| H-5 | 7.18 | d | 5.3 |

| -CH₂OH | 4.75 | s | - |

| -SCH₃ | 2.45 | s | - |

| -OH | 1.95 | br s | - |

Note: Data presented is based on typical values and may vary based on experimental conditions.

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Spectroscopies

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The quaternary carbons of the thiophene ring, C-2 and C-3, are observed in the downfield region, with their chemical shifts influenced by the substituents. The carbon atom C-2, bonded to the hydroxymethyl group, and C-3, bonded to the methylthio group, will have distinct chemical shifts. The methine carbons of the thiophene ring, C-4 and C-5, also appear in the aromatic region. The carbon of the hydroxymethyl group (-CH₂OH) is found in the aliphatic region, while the carbon of the methylthio group (-SCH₃) appears at a characteristic upfield chemical shift.

To definitively assign these resonances and establish connectivity, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. nih.gov An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons (C-4, C-5, -CH₂OH, and -SCH₃). An HMBC spectrum, on the other hand, reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). For instance, the protons of the -CH₂OH group would show correlations to C-2 and C-3, while the methyl protons of the -SCH₃ group would correlate to C-3. These long-range correlations are instrumental in confirming the substitution pattern of the thiophene ring. nih.gov

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 143.5 |

| C-3 | 130.8 |

| C-4 | 128.7 |

| C-5 | 123.9 |

| -CH₂OH | 59.2 |

| -SCH₃ | 17.8 |

Note: Data presented is based on typical values and may vary based on experimental conditions.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound (C₆H₈OS₂), distinguishing it from other compounds with the same nominal mass. The experimentally determined exact mass should be in close agreement with the theoretically calculated mass for the proposed formula.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. This provides detailed information about the structure of the precursor ion. In the case of this compound, the molecular ion would be expected to undergo characteristic fragmentation pathways.

Common fragmentation patterns for thiophene derivatives often involve cleavage of the side chains. For this compound, initial fragmentation could involve the loss of the hydroxyl group (-OH), the hydroxymethyl group (-CH₂OH), or the methylthio group (-SCH₃). The stability of the resulting fragment ions will dictate the major fragmentation pathways observed. For instance, the formation of a stable thienyl cation is a common fragmentation route. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different functional groups to the thiophene ring.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. iosrjournals.org Each functional group has characteristic vibrational frequencies, making these techniques useful for identifying the presence of specific bonds within a molecule.

For this compound, the FTIR spectrum would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the thiophene ring and the methyl/methylene groups would appear in the 3100-2850 cm⁻¹ region. iosrjournals.org Characteristic C=C stretching vibrations of the thiophene ring are expected in the 1600-1400 cm⁻¹ region. iosrjournals.org The C-S stretching vibrations within the thiophene ring typically appear at lower wavenumbers. iosrjournals.org The presence of these characteristic absorption bands provides further evidence for the proposed structure of this compound.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | O-H stretch | 3400-3200 (broad) |

| Aromatic C-H | C-H stretch | ~3100 |

| Aliphatic C-H | C-H stretch | 2950-2850 |

| Thiophene Ring | C=C stretch | 1600-1400 |

| C-O | C-O stretch | ~1050 |

Note: Data presented is based on typical values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting IR spectrum is a unique fingerprint of the molecule.

For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its key functional groups: the hydroxyl (-OH) group, the thiophene ring, the methylthio (-SCH₃) group, and various C-H and C-S bonds.

A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group. The C-H stretching vibrations of the thiophene ring and the methyl group are expected to appear in the 2850-3100 cm⁻¹ region. Vibrations associated with the C=C bonds of the thiophene ring would likely be observed in the 1400-1600 cm⁻¹ range. The C-S stretching vibrations within the thiophene ring and the methylthio group typically appear in the fingerprint region, between 600 and 800 cm⁻¹. The C-O stretching vibration of the primary alcohol is expected around 1050-1150 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Thiophene Ring & Methyl Group | C-H Stretch | 2850-3100 |

| Thiophene Ring | C=C Stretch | 1400-1600 |

| Primary Alcohol | C-O Stretch | 1050-1150 |

| Thiophene & Methylthio | C-S Stretch | 600-800 |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It measures the inelastic scattering of monochromatic light from a molecule. The resulting Raman shifts provide information about the vibrational, rotational, and other low-frequency modes in a system. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the thiophene ring and the C-S bonds in this compound.

The Raman spectrum of this compound is expected to show strong signals for the C=C and C-S stretching vibrations of the thiophene ring. The symmetric stretching of the C-S bond in the methylthio group should also produce a distinct Raman signal. Aromatic C-H stretching and bending vibrations will also be present. The O-H stretching vibration, while strong in the IR spectrum, is typically a weak scatterer in Raman spectroscopy.

Table 2: Predicted Raman Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** |

| Thiophene Ring | C=C Stretch | 1350-1550 |

| Thiophene Ring | Ring Breathing | 800-900 |

| Methylthio (-SCH₃) | C-S Stretch | 650-750 |

| Thiophene & Methyl Group | C-H Stretch | 2850-3100 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating the components of a mixture and assessing the purity of a compound. For a substance like this compound, both gas and liquid chromatography methods are highly applicable.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and the structure of the compound.

For this compound, a GC-MS analysis would provide a retention time that is characteristic of the compound under specific chromatographic conditions (e.g., column type, temperature program). The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydroxyl group, the methyl group from the thioether, or cleavage of the methanol (B129727) side chain from the thiophene ring, providing further structural confirmation.

Table 3: Predicted GC-MS Data for this compound

| Parameter | Expected Observation |

| Retention Time (tᵣ) | Dependent on GC conditions (column, temperature program) |

| Molecular Ion Peak (M⁺) | m/z corresponding to the molecular weight of C₆H₈OS |

| Key Fragment Ions | Peaks corresponding to [M-OH]⁺, [M-CH₃]⁺, [M-CH₂OH]⁺, and fragments of the thiophene ring |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally unstable. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

The analysis of this compound by HPLC would allow for its separation from non-volatile impurities and for accurate purity determination. A reversed-phase HPLC method, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would be a suitable approach. The compound would be detected as it elutes from the column, typically using a UV detector, as the thiophene ring is a chromophore. The retention time and the peak purity can be used to assess the identity and purity of the compound.

Table 4: Predicted HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition |

| Stationary Phase | Reversed-Phase (e.g., C18) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Detection | UV-Vis Detector (at a wavelength corresponding to the absorbance maximum of the thiophene ring) |

| Retention Time (tᵣ) | Dependent on specific HPLC conditions (flow rate, mobile phase composition) |

Note: These are predicted parameters based on the chemical nature of the compound. Optimal conditions would need to be determined experimentally.

Computational Chemistry and Quantum Mechanical Studies of 3 Methylthio 2 Thiophenemethanol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure of molecules. For a molecule like 3-Methylthio-2-thiophenemethanol, DFT calculations can provide profound insights into its geometry, stability, and reactivity.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For this compound, this involves considering the rotational freedom around the C-S bond of the methylthio group and the C-C bond of the methanol (B129727) group.

Conformational analysis would be performed by systematically rotating these bonds and calculating the energy of each resulting conformer. The results would likely reveal several local energy minima, with the global minimum representing the most stable conformation of the molecule. This stability is governed by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the sulfur atom of the thiophene (B33073) ring or the methylthio group.

Table 1: Predicted Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Based on DFT Calculations of Similar Thiophene Derivatives)

| Parameter | Predicted Value (Å or °) |

| C2-C3 Bond Length | ~1.38 |

| C3-C4 Bond Length | ~1.42 |

| C4-C5 Bond Length | ~1.37 |

| C2-S1 Bond Length | ~1.72 |

| C5-S1 Bond Length | ~1.71 |

| C2-C(methanol) Bond Angle | ~125 |

| C3-S(methylthio) Bond Angle | ~120 |

| O-H Bond Length | ~0.97 |

| S-C(methyl) Bond Length | ~1.80 |

Note: These are estimated values based on typical DFT results for substituted thiophenes and may vary depending on the level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the sulfur atom of the methylthio group, indicating that these are the likely sites for electrophilic attack. The LUMO, conversely, would likely be distributed across the thiophene ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -6.5 to -5.5 |

| LUMO | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are estimations based on FMO analyses of various substituted thiophenes.

Ab Initio and Semi-Empirical Methods for Thermochemical Properties

Ab initio and semi-empirical computational methods are employed to calculate the thermochemical properties of molecules, such as their heat of formation, enthalpy, and entropy. These calculations are vital for understanding the thermodynamics of reactions involving the title compound.

While ab initio methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer high accuracy, they are computationally expensive. Semi-empirical methods, such as AM1 or PM3, provide a faster, albeit less accurate, alternative. For this compound, these calculations would predict its stability and the energy changes associated with its synthesis or decomposition. A recent study on the thermochemical properties of 2- and 3-thiophenemethanol (B153581) utilized high-level ab initio methods, and a similar approach would be ideal for obtaining accurate data for this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into intermolecular interactions in different environments, such as in a solvent or in the solid state. An MD simulation of this compound would involve placing the molecule in a simulation box, often with solvent molecules, and solving Newton's equations of motion for all atoms.

The simulation would reveal how the molecule interacts with its neighbors through hydrogen bonding (via the hydroxyl group), dipole-dipole interactions, and van der Waals forces. Understanding these interactions is key to predicting its physical properties like boiling point, solubility, and its behavior in biological systems. Studies on thiophene-cored junctions have highlighted the importance of π-π stacking and other non-covalent interactions, which would also be relevant for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound are available, the methodology can be described.

A QSAR study would involve a dataset of thiophene derivatives with known biological activity. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound, including this compound. Statistical methods would then be used to build a mathematical model that predicts the activity based on these descriptors. Such a model could provide valuable insights into the potential biological applications of this compound, for instance, as an antimicrobial or anticancer agent, areas where other thiophene derivatives have shown promise.

Spectroscopic Property Prediction and Validation

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

The calculated IR spectrum would show characteristic vibrational frequencies for the O-H stretch, C-H stretches, and the thiophene ring vibrations. The predicted ¹H and ¹³C NMR chemical shifts would help in the structural elucidation of the molecule. The UV-Visible spectrum, calculated using Time-Dependent DFT (TD-DFT), would reveal the electronic transitions and the wavelengths of maximum absorption. These theoretical spectra serve as a powerful tool for the identification and characterization of the compound.

Innovations and Applications of 3 Methylthio 2 Thiophenemethanol in Advanced Materials

Development of Organic Electronic Materials

The inherent properties of 3-Methylthio-2-thiophenemethanol make it a compelling building block for organic electronic materials. The sulfur atom in the thiophene (B33073) ring and the additional sulfur in the methylthio group can enhance intermolecular interactions, which are crucial for efficient charge transport. The hydroxymethyl group provides a reactive site for polymerization and functionalization, allowing for the creation of well-defined polymer structures.

The synthesis of conductive polymers and oligomers from this compound can be approached through several established polymerization techniques for thiophene derivatives. The presence of the hydroxymethyl group allows for its conversion into a more reactive leaving group, facilitating polymerization. For instance, it can be transformed into a halomethyl or a tosylmethyl group, which can then undergo coupling reactions.

One of the key challenges in the synthesis of polythiophenes is controlling the regioregularity of the polymer chain, which significantly impacts the material's electronic properties. For poly(3-substituted)thiophenes, the head-to-tail (HT) coupling is generally desired as it leads to a more planar backbone and improved charge carrier mobility. While direct polymerization of this compound has not been extensively reported, studies on analogous poly[(3-alkylthio)thiophene]s (P3ATTs) provide valuable insights. ntu.edu.tw For instance, the synthesis of P3ATTs with linear alkylthio side chains has been achieved, although achieving high regioregularity can be challenging. ntu.edu.tw

The synthesis of regioregular head-to-tail-coupled oligo(3-arylthiophene)s has been successfully demonstrated using a solid-phase synthesis approach with a traceless silyl (B83357) ether linkage. wikipedia.org This method involves attaching the thiophene monomer to a polystyrene matrix via the hydroxymethyl group, followed by an iterative sequence of halogenation and Suzuki cross-coupling reactions. wikipedia.org A similar strategy could be envisioned for the synthesis of oligomers of this compound.

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and their performance is highly dependent on the charge transport characteristics of the organic semiconductor used. Polythiophenes are a prominent class of materials used in OFETs. researchgate.net The introduction of an alkylthio side chain, as in poly[(3-alkylthio)thiophene]s (P3ATTs), has been shown to influence the thin-film morphology and crystalline state of the polymer, which in turn affects the OFET performance. ntu.edu.tw

Studies on P3ATTs have demonstrated that the presence of the sulfur atom in the side chain can lead to enhanced molecular aggregation and more compact molecular packing. ntu.edu.tw This is evidenced by a red-shift in the absorption spectra and a shortening of the π-π stacking distance. ntu.edu.tw However, the charge carrier mobility in these devices is also heavily influenced by the regioregularity of the polymer. For instance, P3ATTs with linear alkylthio side chains exhibited lower OFET mobilities compared to their poly(3-alkylthiophene) (P3AT) counterparts, which was attributed to their lower regioregularity. ntu.edu.tw Conversely, introducing a branched 2-ethylhexylthio side chain led to the synthesis of highly regioregular poly[3-(2-ethylhexylthio)thiophene] (P3EHTT), which showed a significant increase in charge mobility compared to the analogous P3EHT without the sulfur atom in the side chain. ntu.edu.tw This suggests that with controlled synthesis to ensure high regioregularity, polymers derived from this compound could exhibit excellent performance in OFETs.

Table 1: Comparison of OFET Performance for Polythiophenes with and without Alkylthio Side Chains

| Polymer | Regioregularity (%) | Hole Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| P3HT (hexyl) | >95 | ~0.1 | >10⁵ |

| P3HTT (hexylthio) | 76-78 | < P3HT | - |

| P3EHT (2-ethylhexyl) | >95 | ~0.01 | >10⁵ |

| P3EHTT (2-ethylhexylthio) | >99 | ~0.03 | >10⁵ |

Data based on findings for analogous polythiophenes. ntu.edu.tw

Optoelectronic Device Integration

The unique electronic structure of thiophene-based polymers also makes them suitable for applications in optoelectronic devices, such as photovoltaic cells and light-emitting diodes. The ability to tune the bandgap and energy levels of the polymer through chemical modification is a key advantage.

In organic photovoltaic (OPV) cells, conductive polymers are used as the electron donor material in the active layer, typically in a blend with a fullerene derivative as the electron acceptor. The efficiency of an OPV device is dependent on factors such as the absorption spectrum of the donor polymer, its charge carrier mobility, and the morphology of the donor-acceptor blend.

While there is no specific data on the use of poly(this compound) in solar cells, research on related poly(3-methylthiophene) (P3MT) and other polythiophene derivatives provides a strong indication of its potential. For instance, P3MT has been investigated as a component in hybrid photovoltaic cells with TiO2. researchgate.net Furthermore, the use of 3-methylthiophene (B123197) as a sustainable solvent for the fabrication of high-performance organic solar cells has been reported, achieving power conversion efficiencies (PCEs) of over 18%. nih.govresearchgate.net This highlights the compatibility of the 3-methylthiophene moiety with high-efficiency OPV systems. The introduction of a methylthio group at the 3-position is expected to influence the electronic properties and could potentially lead to broader absorption and improved device performance. For example, fluorinated polythiophenes have demonstrated efficiencies of up to 7% in polymer-fullerene solar cells. wikipedia.org

Table 2: Performance of Selected Polythiophene-Based Organic Solar Cells

| Donor Polymer | Acceptor | Power Conversion Efficiency (%) |

|---|---|---|

| PM6:D18:L8-BO (processed with 3-methylthiophene) | - | 18.13 nih.gov |

| Fluorinated Polythiophene | Fullerene | 7.0 wikipedia.org |

This table presents data for related polythiophene systems to indicate the potential of this class of materials.

Organic Light-Emitting Diodes (OLEDs) are another area where conjugated polymers find significant application. The color of the emitted light can be tuned by modifying the chemical structure of the polymer to alter its bandgap. Polythiophenes and their derivatives are known to be emissive materials. magtech.com.cn

Thiophene-based materials are frequently used in the emissive layer of OLEDs. nih.govnsf.gov The performance of an OLED is determined by factors such as the fluorescence quantum yield of the emissive material. While specific studies on the electroluminescent properties of polymers derived from this compound are not available, related thienothiophene-based materials have been successfully used as emitters in OLEDs, exhibiting high fluorescence quantum yields. nih.gov The presence of the methylthio group could potentially influence the emission color and efficiency of the resulting polymer.

Functionalized Polythiophene Architectures

The hydroxymethyl group in this compound is a key feature that allows for the creation of diverse and functionalized polythiophene architectures. This reactive handle can be used to attach various functional groups to the polymer side chain, leading to materials with tailored properties for specific applications.

For example, the hydroxyl group can be used as an initiation site for ring-opening polymerization to create graft copolymers, or it can be modified post-polymerization to introduce sensing moieties, cross-linking agents, or groups that enhance solubility in specific solvents. This versatility allows for the design of "smart" materials that can respond to external stimuli.

The ability to create well-defined, functionalized polythiophene architectures is crucial for advancing their application in areas beyond conventional electronics, such as in sensors, bioelectronics, and stimuli-responsive materials. The synthetic accessibility to such architectures through this compound makes it a highly valuable monomer for materials scientists.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Poly(3-alkylthio)thiophene |

| Poly(3-alkylthiophene) |

| Poly[3-(2-ethylhexylthio)thiophene] |

| Poly(3-hexylthiophene) |

| Poly(3-methylthiophene) |

| Thienothiophene |

| 2-ethylhexylthio |

| 3-methylthiophene |

| 3-arylthiophene |

| silyl ether |

| polystyrene |

| Suzuki cross-coupling |

| TiO2 |

Self-Assembly and Nanostructure Formation

The unique molecular structure of this compound, featuring a thiophene ring, a methylthio group, and a hydroxymethyl group, suggests a potential for directed self-assembly. The sulfur atom in the thiophene ring and the methylthio group can engage in non-covalent interactions, such as sulfur-sulfur and sulfur-aromatic interactions, which are known to play a crucial role in the organization of thiophene-based molecules. The hydroxyl group introduces the capability for hydrogen bonding, a strong directional interaction that is a key driver in the formation of well-ordered supramolecular structures.

In theory, these combined interactions could lead to the formation of various nanostructures, such as nanowires, nanorods, or thin films. The final morphology would be dependent on factors like solvent polarity, temperature, and concentration during the self-assembly process. Research on similar molecules, such as poly[(3-alkylthio)thiophene]s (P3ATTs), has demonstrated that alkylthio side chains can enhance molecular aggregation and lead to more compact molecular packing. ntu.edu.tw

Sensing Applications in Chemical Detection

Thiophene-based polymers are widely investigated for their use in chemical sensors due to their excellent electronic and optical properties that can be modulated by the presence of analytes. The sulfur atom in the thiophene ring of this compound could potentially interact with heavy metal ions, making it a candidate for the development of electrochemical or colorimetric sensors for their detection.

Furthermore, the hydroxymethyl group could be functionalized to introduce specific recognition sites for various analytes. For instance, it could be esterified with a molecule that has a high affinity for a particular environmental pollutant or biological molecule. Upon binding of the target analyte, a conformational change or an electronic perturbation in the thiophene ring could lead to a detectable signal. While no specific studies on this compound exist, research on other functionalized thiophenes has shown their utility in detecting gases, volatile organic compounds, and ions.

Adsorbent Materials Design

The design of effective adsorbent materials often relies on the incorporation of functional groups that have a high affinity for specific substances. The sulfur atoms in this compound, both in the thiophene ring and the methylthio group, could act as soft Lewis basic sites, making the material a potential adsorbent for soft Lewis acidic species, such as heavy metal ions like mercury, lead, and cadmium.

Below is a data table of related compounds and their known applications in materials science, which may provide a basis for postulating the potential of this compound.

| Compound Name | Relevant Properties/Applications |

| 3-Thiophenemethanol (B153581) | Used in the preparation of 3-substituted thiophene conducting copolymers with potential applications in electrochromic displays. sigmaaldrich.comsigmaaldrich.comfishersci.ca |

| 3-Methylthiophene | A monomer for the electrochemical synthesis of poly(3-methylthiophene), a conductive polymer used in modified electrodes. sigmaaldrich.com |

| Poly[(3-alkylthio)thiophene]s (P3ATTs) | Exhibit enhanced molecular aggregation and compact packing, relevant for organic field-effect transistors (OFETs). ntu.edu.tw |

| 2-Thiophenemethanol | A chemical intermediate. sigmaaldrich.com |

Emerging Research Perspectives and Future Directions for 3 Methylthio 2 Thiophenemethanol

Integration with Green Chemistry Principles in Synthesis

The synthesis of thiophene (B33073) derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. eurekaselect.comresearchgate.net These sustainable approaches are moving away from traditional methods like the Paal–Knorr and Gewald reactions, which can involve harsh conditions and produce significant waste. nih.gov

Modern green synthetic strategies applicable to 3-Methylthio-2-thiophenemethanol and related compounds include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which enhances efficiency and reduces the number of synthetic steps and purification processes. nih.govrasayanjournal.co.in The Gewald reaction, a classical MCR for producing 2-aminothiophenes, is continuously being modified to be more environmentally friendly. nih.govresearchgate.net

Use of Greener Solvents: There is a significant shift towards using environmentally benign solvents. Water, for instance, is now being used as a solvent for the direct C–H arylation of thiophene derivatives, a key reaction for building complex molecules. unito.it Similarly, deep eutectic solvents (DESs) and polyethylene (B3416737) glycol (PEG) are being explored as sustainable reaction media. researchgate.netunito.it

Catalysis: The development of metal-free synthesis methodologies helps to minimize metal toxicity. nih.gov When catalysts are necessary, efforts are focused on using highly efficient ones that can be recycled, such as the palladium catalysts used in C-H arylation reactions in water. unito.it

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonication are being employed to shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.inresearchgate.net For example, ultrasound activation has been used in the synthesis of 2-aminothiophenes in water without the need for a catalyst. researchgate.net

These green methodologies are pivotal for the sustainable production of complex thiophene derivatives, paving the way for more environmentally responsible research and manufacturing. eurekaselect.comnih.gov

Advanced Characterization Methodologies for Complex Interactions

The structural elucidation and analysis of this compound and its derivatives rely on a suite of sophisticated characterization techniques. These methods are essential not only for confirming the identity and purity of newly synthesized compounds but also for understanding their complex interactions in various chemical and biological systems.

Standard spectroscopic methods form the foundation of characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the precise arrangement of atoms within the molecule. nih.govnih.gov

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's mass and elemental composition. researchgate.netnih.gov

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the hydroxyl (-OH) group in the methanol (B129727) substituent. nih.govnih.gov

For more complex analyses, particularly in materials science and electrochemistry, advanced techniques are employed:

X-ray Crystallography: Offers definitive proof of a molecule's three-dimensional structure, including bond lengths and angles, which is crucial for understanding structure-activity relationships. researchgate.net

Electrochemical Methods: Techniques like cyclic voltammetry (CV) are used to study the redox properties of thiophene-based conducting polymers. tandfonline.com

Microscopy and Thermal Analysis: Scanning electron microscopy (SEM) and thermogravimetric analysis (TGA) are utilized to characterize the morphology and thermal stability of copolymers derived from thiophenes. tandfonline.com

These methodologies provide a comprehensive toolkit for researchers to fully characterize thiophene derivatives and probe their behavior at a molecular level.

| Characterization Technique | Purpose | References |

| NMR Spectroscopy | Determines the molecular structure and connectivity of atoms. | nih.govnih.gov |

| Mass Spectrometry | Confirms molecular weight and elemental formula. | researchgate.netnih.gov |

| FTIR Spectroscopy | Identifies functional groups within the molecule. | nih.govnih.gov |

| X-ray Crystallography | Provides the exact 3D arrangement of atoms in a crystal. | researchgate.net |

| Cyclic Voltammetry (CV) | Investigates the electrochemical properties of materials. | tandfonline.com |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology of materials. | tandfonline.com |

| Thermogravimetric Analysis (TGA) | Measures the thermal stability of a compound. | tandfonline.com |

Computational Design and Discovery of Novel Thiophene Derivatives

Computational chemistry has become an indispensable tool in the rational design and discovery of new molecules, including derivatives of this compound. In-silico techniques allow for the prediction of molecular properties and biological activities before a compound is ever synthesized, saving significant time and resources. zenodo.orgresearchgate.net

Key computational approaches include:

Molecular Docking: This method predicts how a molecule (ligand) binds to the active site of a biological target, such as an enzyme or receptor. zenodo.orgresearchgate.net For instance, molecular docking has been used to design novel thiophene derivatives as potential inhibitors for targets like phosphodiesterase 4D (PDE4D) in chronic obstructive pulmonary disease and acetylcholinesterase in Alzheimer's disease. nih.govzenodo.org

ADMET Profiling: This computational analysis predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. zenodo.orgresearchgate.net Ensuring favorable pharmacokinetic properties early in the design phase is crucial for developing viable drugs. researchgate.net

Density Functional Theory (DFT): DFT calculations are used to investigate the quantum chemical properties of molecules, such as their electronic structure (HOMO/LUMO energies) and reactivity. rsc.org This provides a deeper understanding of the molecule's intrinsic characteristics.

These computational strategies accelerate the discovery of new thiophene derivatives with tailored properties for specific applications, from medicine to materials science. rsc.orgresearchgate.net

| Computational Method | Application in Thiophene Research | References |

| Molecular Docking | Predicts binding affinity and interactions with biological targets. | nih.govzenodo.orgresearchgate.net |

| ADMET Profiling | Assesses the pharmacokinetic properties of potential drug candidates. | zenodo.orgresearchgate.net |

| Density Functional Theory (DFT) | Calculates quantum chemical properties and electronic structure. | rsc.org |

Multidisciplinary Research Bridging Organic Chemistry, Biology, and Materials Science

The versatility of the thiophene scaffold places compounds like this compound at the nexus of several scientific disciplines. Research on these derivatives often spans organic chemistry, biology, and materials science, leading to synergistic discoveries.

Organic Chemistry: The primary focus is on developing novel and efficient synthetic routes to create a diverse library of thiophene derivatives. nih.govmdpi.com This includes metal-catalyzed cross-coupling reactions and multicomponent reactions to build complex molecular architectures. nih.govunito.it

Biology and Medicinal Chemistry: Thiophene derivatives are widely investigated for their pharmacological potential. nih.gov They have been explored as anticancer agents, enzyme inhibitors, and treatments for neurological disorders. nih.govrsc.orgnih.gov The synthesis of a novel compound in an organic chemistry lab is often the first step toward its evaluation in biological assays. nih.gov

Materials Science: The electronic properties of thiophenes make them ideal building blocks for advanced materials. nih.gov They are used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and conducting polymers. nih.govunito.it Research in this area often involves synthesizing specific thiophene monomers (organic chemistry) and then polymerizing them to create materials with desired electronic and optical properties (materials science). unito.it

This interdisciplinary approach is essential for translating fundamental chemical synthesis into tangible applications in medicine and technology.

Addressing Synthetic and Mechanistic Challenges in Thiophenemethanol Chemistry

Despite significant progress, the synthesis of substituted thiophenemethanols and related compounds is not without its challenges. Overcoming these hurdles is a key focus of current research.

One of the primary challenges lies in achieving regioselectivity during the functionalization of the thiophene ring. The thiophene ring is more reactive than benzene (B151609) towards electrophilic substitution, but controlling the position of incoming substituents, especially in a polysubstituted ring, can be difficult. nih.gov While classical methods exist, they often lack the desired functional group tolerance or proceed with low yields. nih.gov

Modern synthetic chemistry is addressing these issues through the development of regioselective heterocyclization reactions of functionalized alkynes, which allow for the construction of the thiophene ring with pre-defined substitution patterns. mdpi.comresearchgate.net Furthermore, understanding the reaction mechanisms is crucial for optimizing conditions and improving outcomes. For instance, detailed mechanistic studies of green cyclization reactions help in designing cleaner and more efficient processes. nih.gov The synthesis of more complex derivatives, such as secondary and tertiary thiophenamines, remains more challenging than that of their primary counterparts, highlighting an area for future innovation. researchgate.net

Ongoing research into reaction mechanisms and the development of novel synthetic methodologies will continue to expand the accessible chemical space of thiophenemethanol derivatives, enabling the creation of even more complex and functional molecules.

Q & A

Q. What synthetic methodologies are typically employed for the preparation of 3-Methylthio-2-thiophenemethanol?

The synthesis of thiophenemethanol derivatives often involves sodium borohydride (NaBH₄) reduction of ketone precursors. For example, analogous compounds like α-[2-(dimethylamino)ethyl]-2-thiophenemethanol are synthesized by reacting ketone hydrochlorides with NaOH in methanol, followed by controlled NaBH₄ addition at 10–15°C. Post-reaction quenching with acetone and filtration yields the product. This method emphasizes temperature control and stepwise reagent addition to ensure selectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns on the thiophene ring and the methanol group.

- Mass spectrometry (MS) for molecular weight validation.

- IR spectroscopy to identify hydroxyl (-OH) and methylthio (-SCH₃) functional groups. Computational validation via InChI Key (e.g., BOWIFWCBNWWZOG-UHFFFAOYSA-N for 3-thiophenemethanol) and SMILES strings (e.g., OCC1=CSC=C1) can corroborate structural assignments .

Q. How is the stability of this compound managed under experimental conditions?

While direct stability data for this compound is limited, related thiophenemethanols are air-sensitive and require inert atmospheres (e.g., N₂ or Ar) during synthesis. Storage at low temperatures (2–8°C) in amber vials minimizes degradation. Purity is maintained using anhydrous solvents and desiccants .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Optimization strategies include:

- Temperature control : Maintaining 10–15°C during NaBH₄ addition reduces exothermic side reactions.

- pH adjustment : Alkaline conditions (pH ~11) enhance reducing agent efficacy while minimizing ketone re-oxidation.

- Stepwise reagent addition : Incremental NaBH₄ introduction prevents localized overheating. Post-reaction acetone quenching and vacuum filtration further reduce impurities, as demonstrated in analogous syntheses .

Q. What strategies resolve contradictions in reported yields across studies?

Yield discrepancies often stem from variations in reducing agents (NaBH₄ vs. LiAlH₄), solvent polarity (methanol vs. THF), or workup protocols. Systematic parameter screening (e.g., varying stoichiometry, temperature gradients) coupled with in-situ monitoring (TLC/HPLC) identifies critical variables. For instance, NaBH₄ in methanol at pH 11 achieves >75% yield, while polar aprotic solvents may reduce efficiency .

Q. How does the methylthio group influence reactivity in further derivatization?

The methylthio (-SCH₃) group at position 3 acts as an electron-donating substituent, activating the thiophene ring toward electrophilic substitution at position 5. This facilitates reactions like halogenation or Suzuki-Miyaura cross-coupling. Computational studies (e.g., DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Q. What analytical approaches validate stereochemical outcomes in thiophenemethanol derivatives?

Chiral HPLC or capillary electrophoresis resolves enantiomers, while NOESY NMR detects spatial proximity of substituents. For example, in compounds like (3-Chloro-4-fluorothiophen-2-yl)(phenyl)methanol, coupling constants (J-values) between adjacent protons confirm stereochemistry .

Methodological Notes

- Synthesis : Prioritize NaBH₄ over LiAlH₄ for safer, selective reductions in protic solvents .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to separate polar byproducts .

- Data Validation : Cross-reference experimental spectra with computational models (e.g., NIST Chemistry WebBook) to address ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.